2,3-Dimethyl-3-pentanol

Physical organic chemistry Proton transfer kinetics Tertiary alcohol reactivity

2,3-Dimethyl-3-pentanol (CAS 595-41-5) is a C7 branched tertiary alcohol with molecular formula C₇H₁₆O and molecular mass 116.20 g/mol. Its structure features a tertiary carbinol center bearing ethyl, methyl, and isopropyl substituents (systematic name: 2,3-dimethylpentan-3-ol), placing it within the class of hindered tertiary alcohols.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 595-41-5
Cat. No. B1584816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-3-pentanol
CAS595-41-5
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCC(C)(C(C)C)O
InChIInChI=1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3
InChIKeyRFZHJHSNHYIRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-3-pentanol (CAS 595-41-5): Technical Baseline and Procurement-Relevant Properties


2,3-Dimethyl-3-pentanol (CAS 595-41-5) is a C7 branched tertiary alcohol with molecular formula C₇H₁₆O and molecular mass 116.20 g/mol [1]. Its structure features a tertiary carbinol center bearing ethyl, methyl, and isopropyl substituents (systematic name: 2,3-dimethylpentan-3-ol), placing it within the class of hindered tertiary alcohols [2]. Key physicochemical parameters include boiling point 139.7–140 °C (lit.), density 0.833 g/mL at 25 °C, refractive index n20/D 1.428, flash point 41 °C (closed cup), and estimated pKa 15.24±0.29 . The compound is commercially available at research-grade purity (typically 99%) .

Why 2,3-Dimethyl-3-pentanol Cannot Be Interchanged with C7–C9 Branched Tertiary Alcohols Without Validation


Substitution among branched tertiary alcohols (e.g., 3,5-dimethyl-3-heptanol, 2,3-dimethyl-2-butanol, or 2-methyl-2-pentanol) introduces significant and quantifiable shifts in multiple property dimensions that directly impact experimental reproducibility and process outcomes. These alcohols differ in molecular weight (C7 vs. C9: 116.20 vs. 144.25 g/mol), steric hindrance at the carbinol center, and solvation behavior [1]. The pKa of 2,3-dimethyl-3-pentanol (15.24) differs measurably from homologs such as 3,5-dimethyl-3-heptanol (15.31 predicted), indicating altered acid–base behavior and proton-transfer kinetics . Water solubility, boiling point, density, and transport hazard classification also diverge materially across this structural series [2]. These differences mean that method transfer, formulation substitution, or synthetic intermediate replacement requires explicit revalidation rather than assumed functional equivalence.

2,3-Dimethyl-3-pentanol: Quantitative Differentiation Evidence Against Closest Structural Analogs


Acid Dissociation Constant (pKa): 2,3-Dimethyl-3-pentanol vs. 3,5-Dimethyl-3-heptanol

2,3-Dimethyl-3-pentanol exhibits a predicted pKa of 15.24±0.29 . In comparison, the C9 homolog 3,5-dimethyl-3-heptanol has a predicted pKa of 15.31±0.20 . The lower pKa indicates slightly higher acidity (by approximately 0.07 pKa units) for the C7 alcohol, which may influence deprotonation equilibria, alkoxide formation rates, and hydrogen-bond donating capacity in reactions where alcohol acidity is kinetically or thermodynamically relevant.

Physical organic chemistry Proton transfer kinetics Tertiary alcohol reactivity

Water Solubility and Partitioning: 2,3-Dimethyl-3-pentanol vs. Structurally Related Tertiary Alcohols

The water solubility of 2,3-dimethyl-3-pentanol at 25 °C is 16.14 g/L . This value positions the compound within the C7 branched tertiary alcohol series at a specific lipophilicity–hydrophilicity balance. Comparative solubility data for the C9 analog 3,5-dimethyl-3-heptanol indicate substantially lower water solubility (qualitatively described as 'limited solubility in water' typical of larger alcohols) . The 2-carbon difference (C7 vs. C9) reduces aqueous solubility and increases logP, directly affecting extraction efficiency, phase-transfer behavior, and partitioning in biphasic reaction systems.

Solvent selection Liquid–liquid extraction Formulation science

Boiling Point and Volatility Profile: 2,3-Dimethyl-3-pentanol vs. 2,2-Dimethyl-3-pentanol and 3,5-Dimethyl-3-heptanol

2,3-Dimethyl-3-pentanol has a reported boiling point of 139.7–140 °C at atmospheric pressure [1]. In contrast, the positional isomer 2,2-dimethyl-3-pentanol boils at approximately 138.3 °C at 760 mmHg , while the C9 homolog 3,5-dimethyl-3-heptanol exhibits a markedly higher boiling point of 176.6 °C at 760 mmHg . The boiling point of 2,3-dimethyl-3-pentanol is approximately 36–37 °C lower than that of its C9 homolog, and ~1–2 °C higher than the 2,2-dimethyl isomer, providing a distinct thermal separation window.

Distillation separation Thermal process design Reaction solvent selection

2,3-Dimethyl-3-pentanol: Validated Application Scenarios Supported by Quantitative Differentiation Evidence


PDMS-Based Permeation Passive Air Sampling: Calibration of Uptake Rates for Polar/Nonpolar Analytes

2,3-Dimethyl-3-pentanol has been specifically employed in a study to determine uptake rates for compounds of varying polarities using polydimethylsiloxane (PDMS)-based permeation passive air samplers . In this application, the compound's specific water solubility (16.14 g/L) and intermediate polarity (logP ~1.8, topological polar surface area 20.2 Ų) [1] make it a well-suited calibration probe for assessing sampler performance across a polarity gradient. Substitution with a more lipophilic C9 analog (e.g., 3,5-dimethyl-3-heptanol) would alter the partitioning equilibrium between PDMS membrane, air, and aqueous phases, thereby invalidating uptake rate calibrations derived from this specific C7 tertiary alcohol.

Reaction Medium Requiring Tertiary Alcohol with Specified pKa and Steric Profile

In organic transformations where the alcohol functions as a proton source, hydrogen-bond donor, or weak acid (e.g., in metal-catalyzed transfer hydrogenation or as an additive modulating catalyst activity), the pKa of 2,3-dimethyl-3-pentanol (15.24±0.29) provides a defined proton-donating strength. This value is measurably distinct from that of the C9 homolog 3,5-dimethyl-3-heptanol (pKa 15.31±0.20) [1]. For reactions where proton-transfer kinetics are sensitive to alcohol acidity (e.g., enantioselective reductions where alcohol additives influence stereochemical outcomes), this pKa difference justifies procurement of the specific C7 compound rather than a higher homolog.

Distillation-Controlled Processes Requiring Moderate Boiling Point Range

With a boiling point of 139.7–140 °C at atmospheric pressure , 2,3-dimethyl-3-pentanol occupies a specific thermal volatility niche among branched tertiary alcohols. Compared to the higher-boiling 3,5-dimethyl-3-heptanol (176.6 °C) [1], this compound can be removed from reaction mixtures at significantly lower temperatures (ΔTb ≈ −36–37 °C), reducing thermal stress on sensitive products and lowering energy input for solvent recovery. Conversely, relative to the lower-boiling positional isomer 2,2-dimethyl-3-pentanol (~138.3 °C) , the ~1–2 °C higher boiling point may offer marginally improved containment in reactions run near reflux. This quantified boiling point differential supports selection of 2,3-dimethyl-3-pentanol when a C7 tertiary alcohol with a 140 °C boiling plateau is the optimal thermal match for the process.

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